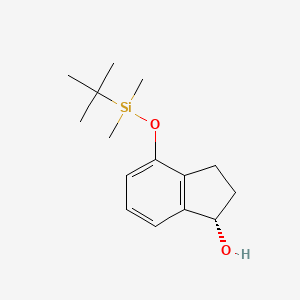

(S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL

Description

(S)-4-((Tert-Butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL is a chiral indanol derivative featuring a tert-butyldimethylsilyl (TBS) protecting group at the 4-position hydroxyl and a stereogenic center at the 1-position. The TBS group enhances steric bulk and lipophilicity, making the compound valuable in asymmetric synthesis and medicinal chemistry. Its synthesis typically involves silylation of the hydroxyl group using TBS triflate (TBSOTf) in the presence of bases like triethylamine, as seen in the preparation of structurally related compounds (e.g., compound 4b in ) . The stereochemistry is often confirmed via X-ray crystallography and NMR spectroscopy .

Properties

Molecular Formula |

C15H24O2Si |

|---|---|

Molecular Weight |

264.43 g/mol |

IUPAC Name |

(1S)-4-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-8-6-7-11-12(14)9-10-13(11)16/h6-8,13,16H,9-10H2,1-5H3/t13-/m0/s1 |

InChI Key |

MIOUJDQKLNIETA-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1CC[C@@H]2O |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1CCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL typically involves the protection of the hydroxyl group of (S)-2,3-dihydro-1H-inden-1-OL with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to handle the increased volume.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

Substitution: Substitution reactions often involve reagents like TBAF (Tetrabutylammonium fluoride) to remove the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols.

Scientific Research Applications

(S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL is widely used in scientific research for various applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL involves the protection of hydroxyl groups. The TBDMS group is introduced into the molecule to prevent the hydroxyl group from participating in unwanted side reactions. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under mild conditions to regenerate the free hydroxyl group.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs differ in substituents, stereochemistry, and functional groups, influencing their reactivity and applications.

Notes:

Insights :

- The palladium-catalyzed cascade in achieves near-quantitative yields via nucleopalladation, contrasting with the moderate 53% yield for the target compound’s silylation .

- Diastereoselectivity in and relies on steric control and chiral auxiliaries, whereas the target compound’s stereochemistry is fixed during synthesis .

Critical Analysis of Divergences

- Steric Effects : The TBS group in the target compound reduces nucleophilic reactivity at the hydroxyl compared to unprotected analogs (e.g., ) .

- Stereochemical Complexity : ’s hexahydro-inden-ol derivative (C₃₄H₆₀O₃Si) demonstrates how extended alkyl chains and cyclohexylidene groups complicate synthesis and purification .

Biological Activity

(S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL, commonly referred to as TBSO-indene, is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of (S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL is , with a molecular weight of approximately 264.44 g/mol. The tert-butyldimethylsilyl (TBS) group enhances the compound's stability and solubility, making it a valuable intermediate in organic synthesis.

Synthesis

The synthesis of TBSO-indene typically involves multi-step organic reactions, including:

- Formation of the indene core.

- Introduction of the TBS protecting group.

- Functionalization to yield the final product.

These steps require precise control over reaction conditions to optimize yield and purity.

Pharmacological Potential

Research indicates that TBSO-indene may exhibit various biological activities, particularly in the context of anticancer research. Its structural features allow it to interact with biological targets such as enzymes involved in cell proliferation and apoptosis.

Case Studies

- Inhibition of Histone Deacetylases (HDACs) : Compounds with similar structures have shown promising HDAC inhibitory activity, which is crucial for regulating gene expression in cancer cells. For example, a related compound demonstrated IC50 values in the low micromolar range against several tumor cell lines, suggesting that TBSO-indene could possess similar properties .

- Antitumor Activity : In vitro studies on derivatives of TBSO-indene indicated significant cytotoxic effects against various cancer cell lines. One study reported that modifications to the TBS group can enhance selectivity and potency against specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of TBSO-indene is influenced by its structural components:

- Tert-butyldimethylsilyl Group : This moiety increases lipophilicity and stability, potentially enhancing cellular uptake.

- Hydroxyl Group : The presence of hydroxyl groups is often associated with increased interaction with biological targets, enhancing its pharmacological profile.

Comparative Analysis

The following table summarizes key compounds related to TBSO-indene and their biological activities:

| Compound Name | CAS Number | Biological Activity | Key Features |

|---|---|---|---|

| TBSO-Indene | 2248638-09-5 | Potential HDAC inhibitor | Contains TBS group |

| Hydroxamic Acid Derivative | Various | Potent HDAC inhibition | Class-selective activity |

| Indole Derivative | N/A | Antitumor activity | Similar core structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.